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Compound of Interest

Compound Name: Monoacylglycerol lipase inhibitor 1

Cat. No.: B12424286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular targets of monoacylglycerol

lipase (MAGL) inhibitors, with a primary focus on the well-characterized tool compound

JZL184. It is designed to furnish researchers, scientists, and drug development professionals

with the detailed technical information necessary to design and interpret experiments in this

domain.

Core Cellular Target: Monoacylglycerol Lipase
(MAGL)
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the

endocannabinoid system.[1][2] Its primary function is the degradation of the endocannabinoid

2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates a wide array of physiological

processes, into arachidonic acid (AA) and glycerol.[1][2][3] MAGL is responsible for

approximately 85% of 2-AG hydrolysis in the brain.[4] By inhibiting MAGL, the levels of 2-AG

are significantly elevated, leading to enhanced activation of cannabinoid receptors CB1 and

CB2.[5]
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The following tables summarize the quantitative data regarding the potency of the MAGL

inhibitor JZL184 and its effects on key cellular components.

Table 1: In Vitro Inhibitory Potency of JZL184
Target Enzyme Species IC50 (nM)

Assay
Conditions

Reference

MAGL Mouse 6-8

Competitive

ABPP, brain

membranes

[5]

MAGL Human ~8
Recombinant

hMGL
[6]

MAGL Rat

~350 (0 min pre-

incubation), 12

(30 min pre-

incubation), 5.8

(60 min pre-

incubation)

2-OG hydrolysis,

rat cytosol
[7]

FAAH Mouse 4000

Competitive

ABPP, brain

membranes

[5]

ABHD6 Mouse

>100-fold

selectivity for

MAGL over

ABHD6

Competitive

ABPP, brain

proteome

Note: IC50 values for irreversible inhibitors like JZL184 are highly dependent on pre-incubation

time.

Table 2: In Vivo Effects of JZL184 on Endocannabinoid
and Lipid Levels
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Treatment Tissue 2-AG Levels
Arachidonic
Acid (AA)
Levels

Prostagland
in (PGE2,
PGD2)
Levels

Reference

JZL184 (8

mg/kg, i.p.,

mice)

Brain
~5-fold

increase
- - [8]

JZL184 (10

mg/kg, i.p.,

rats)

Spleen Increased Not altered - [9]

JZL184 (10

mg/kg, i.p.,

rats)

Frontal

Cortex
Unchanged Decreased Unchanged [9][10]

JZL184 (40

mg/kg, i.p.,

mice)

Brain
8-fold

increase
Decreased - [5]

JZL184 (40

mg/kg, i.p.,

mice)

Liver Enhanced

Lowered

below basal

levels

Lowered

below basal

levels

[11]

Chronic

JZL184 (8

mg/kg/day for

6 days, rats)

- - - - [12]

Signaling Pathways Modulated by MAGL Inhibition
Inhibition of MAGL primarily leads to the accumulation of 2-AG, which then potentiates

signaling through cannabinoid receptors. This initiates a cascade of downstream events. The

following diagrams illustrate these key signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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